(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid
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Overview
Description
(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Prop-2-EN-1-YL Carbamoyl Intermediate: This step involves the reaction of prop-2-EN-1-YL amine with a suitable carbamoylating agent under controlled conditions.
Coupling with 4-Methyl-2-Aminopentanoic Acid: The intermediate is then coupled with 4-Methyl-2-Aminopentanoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Uniqueness
(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid stands out due to its specific stereochemistry and versatile reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-2-(prop-2-enylcarbamoylamino)pentanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-4-5-11-10(15)12-8(9(13)14)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,13,14)(H2,11,12,15) |
InChI Key |
DJPGIIHWHQQUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NCC=C |
Origin of Product |
United States |
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